![molecular formula C18H21N3O4S B2425053 1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 851129-95-8](/img/structure/B2425053.png)
1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a 1,4-benzodioxin ring, an oxadiazole ring, and a piperidine ring . These functional groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic techniques including IR, 1H NMR, and EI-MS .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various biological targets. For example, some sulfonamide derivatives have been reported to display excellent inhibition properties against carbonic anhydrase .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the optical transparency at the cut-off wavelength of a similar compound was determined by UV–Vis–NIR spectroscopy .
Applications De Recherche Scientifique
Antibacterial Evaluation
Compounds with the 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which are structurally related to the chemical , have been synthesized and evaluated for their antibacterial properties. These compounds have shown to exhibit valuable antibacterial results, indicating potential applications in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Alzheimer's Disease Treatment
Derivatives combining N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles have been designed, synthesized, and evaluated against Alzheimer's disease (AD). These compounds showed moderate to excellent inhibition against key enzymes involved in AD and demonstrated the potential to ameliorate cognitive dysfunctions in AD models, suggesting their applicability in AD treatment (Piyoosh Sharma et al., 2019).
Antifungal and Antimicrobial Agents
A series of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds displayed good to moderate activity against bacterial and fungal strains, showcasing their potential as antimicrobial agents (K. Pandya et al., 2019).
Anticancer Activity
Compounds featuring the 1,3,4-oxadiazole moiety have been explored for their anticancer properties. Specifically, derivatives synthesized from o-phenylenediamine and naphthenic acids showed promising activity against various cancer cell lines in in vitro anticancer evaluations, indicating potential applications in cancer therapy (Salahuddin et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other inhibitors, it likely binds to the active sites of its target enzymes, thereby inhibiting their function .
Biochemical Pathways
The compound’s interaction with cholinesterases could affect the cholinergic signaling pathway , which is involved in many physiological processes, including muscle contraction, heart rate, and memory. Its interaction with lipoxygenase could impact the arachidonic acid metabolism pathway , potentially influencing inflammatory responses .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The compound’s inhibition of cholinesterases could potentially slow the breakdown of acetylcholine, a neurotransmitter, leading to increased acetylcholine levels. This could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer’s disease . Its inhibition of lipoxygenase could reduce the production of certain inflammatory mediators, potentially alleviating inflammatory conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could denature the compound, reducing its efficacy. The presence of other molecules could compete with the compound for binding to its target enzymes, potentially influencing its action .
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-4-2-3-7-21(12)16(22)11-26-18-20-19-17(25-18)13-5-6-14-15(10-13)24-9-8-23-14/h5-6,10,12H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTOJWCCVPOONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2424970.png)
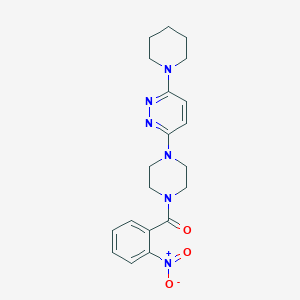
![N-[4-(diethylamino)-2-methylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424973.png)
![9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2424974.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)
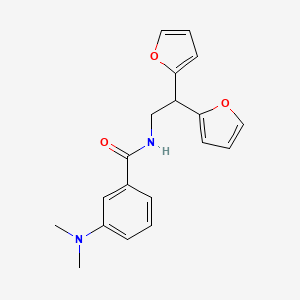
![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)
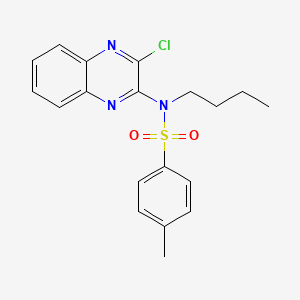
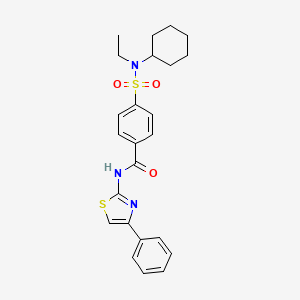
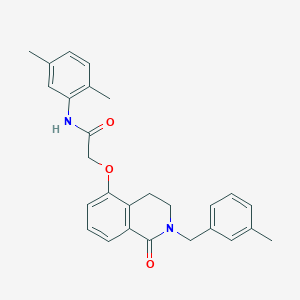
![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)
